Reactivity Differentiation: Linear 2-Butyl Chain vs. Branched 2-tert-Butyl Substitution in Thiocyanation
In heterolytic thiocyanation reactions with thiocyanogen chloride, 2-butylnaphthalene—bearing a linear n-butyl chain with accessible α-hydrogens—undergoes substitution at the α-position of the side chain. In contrast, 2-tert-butylnaphthalene, which lacks α-hydrogens due to full substitution at the benzylic carbon, is entirely unreactive under identical conditions [1]. This binary reactivity difference is experimentally documented.
| Evidence Dimension | Reactivity in thiocyanation (presence vs. absence of reaction) |
|---|---|
| Target Compound Data | Reactive; undergoes α-thiocyanation or α-isothiocyanation (reactivity class shared with 2-methylnaphthalene and 2-ethylnaphthalene under homolytic conditions) |
| Comparator Or Baseline | 2-tert-Butylnaphthalene (CAS 2876-35-9): No reaction observed |
| Quantified Difference | Qualitative binary outcome: Reactive vs. Non-reactive |
| Conditions | Thiocyanogen chloride in irradiated carbon tetrachloride (homolytic conditions) |
Why This Matters
For synthetic applications requiring side-chain functionalization, 2-butylnaphthalene provides a viable reactive handle; procurement of the tert-butyl isomer would render the reaction pathway nonviable.
- [1] Bacon, R. G. R.; Guy, R. G.; Irwin, R. S. 471. Thiocyanogen chloride. Part V. Heterolytic and homolytic thiocyanation of alkylnaphthalenes. J. Chem. Soc. 1961, 2436-2447. View Source
